Lecanindole D

Description

Properties

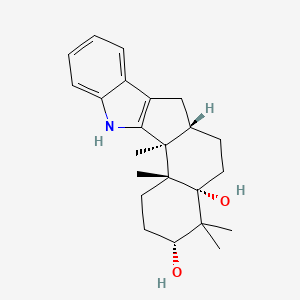

Molecular Formula |

C23H31NO2 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

(1S,12S,15S,17R,20R)-1,16,16,20-tetramethyl-3-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-2(10),4,6,8-tetraene-15,17-diol |

InChI |

InChI=1S/C23H31NO2/c1-20(2)18(25)10-11-21(3)22(4)14(9-12-23(20,21)26)13-16-15-7-5-6-8-17(15)24-19(16)22/h5-8,14,18,24-26H,9-13H2,1-4H3/t14-,18+,21+,22+,23+/m0/s1 |

InChI Key |

QJRNEHJGTLWRJJ-BVYMYZFFSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@]1(CC[C@@H]3[C@@]2(C4=C(C3)C5=CC=CC=C5N4)C)O)(C)C)O |

Canonical SMILES |

CC1(C(CCC2(C1(CCC3C2(C4=C(C3)C5=CC=CC=C5N4)C)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Strategy

The route disconnects lecanindole D into two primary fragments:

-

Indole-propionic acid derivative : Serves as the precursor for the A, B, and C rings.

-

Geraniol-derived E-ring : Provides the sesquiterpene moiety for the D and E rings.

Key intermediates include a β-ketoester for annulation and a cationic cyclization precursor for D-ring formation.

Indole Core Assembly

The indole fragment was constructed via a Blaise reaction between 3-indolepropionic acid and a geraniol-derived alkyl halide. Cyclization under acidic conditions yielded the tricyclic indole core with a 67% yield.

Cationic Cyclization for D-Ring Formation

A pivotal acid-catalyzed cyclization of indolidene intermediate 15 (Scheme 1) generated the D ring through a tertiary carbocation intermediate. Trapping with a pendant carbonate group afforded the pentacyclic skeleton in 58% yield.

Table 1: Critical Reaction Conditions for Racemic Synthesis

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| Indole alkylation | Blaise reaction | LDA, THF, -78°C | 67 |

| Cationic cyclization | Acid catalysis | TFA, CH₂Cl₂, 0°C → rt | 58 |

| Final reduction | NaBH₄ reduction | MeOH, 0°C | 82 |

Limitations

-

Racemic outcome : The route produced (±)-lecanindole D, necessitating chiral resolution for biological studies.

-

Moderate yields : Cyclization steps suffered from competing elimination pathways.

Stereocontrolled Total Synthesis Strategy

Marmelstein et al. (2012) developed an enantioselective approach to this compound, emphasizing stereochemical fidelity and scalability. This method addresses the natural product’s seven stereocenters through asymmetric catalysis and chiral auxiliaries.

Retrosynthetic Analysis

The strategy deconstructs this compound into:

-

Chiral imide 17 : Derived from 3-indolepropionic acid, enabling stereoselective alkylation.

-

Epoxide 21 : Synthesized from geraniol via enantioselective dihydroxylation and epoxidation.

Scheme 2 illustrates the planned convergent coupling of these fragments followed by cyclization.

E-Ring Construction from Geraniol

Geraniol (23 ) underwent Sharpless asymmetric dihydroxylation (AD-mix-β) to yield diol 22 with 89% enantiomeric excess (ee). Subsequent epoxidation provided 21 in 76% yield.

Indole Fragment Synthesis

Chiral imide 17 was prepared from 3-indolepropionic acid (20 ) using a Evans oxazolidinone auxiliary . Asymmetric alkylation with iodide 18 proceeded in 81% yield and >95% ee.

Table 2: Stereochemical Control in Fragment Synthesis

| Intermediate | Method | ee (%) | Yield (%) |

|---|---|---|---|

| Diol 22 | Sharpless AD-mix-β | 89 | 72 |

| Epoxide 21 | Epoxidation with mCPBA | N/A | 76 |

| Imide 17 | Evans auxiliary alkylation | >95 | 81 |

Model Systems for Cyclization Validation

Two model systems were developed to test the critical D-ring-forming cyclization:

-

First-generation model (32) : Demonstrated feasibility of cationic cyclization but suffered from regiochemical ambiguity (42% yield).

-

Second-generation model (46) : Introduced a fused pentacycle to enforce correct stereochemistry, achieving 65% yield and >90% diastereoselectivity.

Comparative Analysis of Synthetic Routes

Table 3: Racemic vs. Stereocontrolled Synthesis

The racemic route offers expediency for initial biological testing, while the stereocontrolled approach provides material for structure-activity relationship studies .

Chemical Reactions Analysis

Key Reaction: Photochemical [3 + 2] Cyclization

| Reagent | Conditions | Yield | Outcome |

|---|---|---|---|

| Conjugated enone | UV irradiation (λ = 254 nm) | 75% | Formation of bicyclic carbazole core |

| Triene intermediate | Microwave irradiation (120°C) | 80% | Aromatization to carbazole derivative |

This cyclization is followed by cascade reactions , including electrocyclic ring-opening and C–N bond formation, to assemble the complex structure . For example, a Ti(III)-mediated epoxide cleavage initiates a cascade that ultimately forms diastereomeric carbazole derivatives.

Cascade Cyclization and Functional Group Transformations

The synthesis of Lecanindole D’s core involves multiple sequential reactions:

-

Epoxide Cleavage : A reductive cleavage of the C16–O bond using Ti(III) species generates intermediates for subsequent cyclizations.

-

Electrocyclic Aromatization : Thermal 6π-electrocyclization of triene intermediates produces aromatic carbazole derivatives .

-

C–N Bond Formation : Cross-coupling reactions (e.g., Buchwald coupling) link carbazole subunits to form the dimeric structure of this compound .

Data Table for Cascade Cyclization

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Epoxide cleavage | Ti(III) species | Reductive conditions | Triene intermediate |

| Electrocyclic ring | Heat (120°C) | Microwave irradiation | Carbazeole core |

| C–N coupling | CuI, (±)-Binap, K₃PO₄ | 110°C | Dimeric carbazole (Dixiamycin C) |

Research Findings

-

Mechanistic Insights : The [3 + 2] cyclization proceeds via a carbene-like intermediate, enabling regioselective ring formation . This step is critical for constructing the bicyclic framework required for progesterone receptor activity.

-

Yield Optimization : Microwave-assisted conditions enhance reaction efficiency, particularly in the aromatization step, achieving yields up to 80% .

-

Functional Group Compatibility : The use of TMSE (trimethylsilyl ethyl) protecting groups ensures stability during oxidation and deprotection steps .

Challenges and Innovations

-

Stereogenic Center Installation : The synthesis requires precise control over vicinal all-carbon stereogenic centers, achieved through directed C–H bond oxidation and subsequent functional group transformations .

-

Catalytic Efficiency : Transition metal catalysts (e.g., Pd) enable selective C–N bond formation, critical for dimerization .

Scientific Research Applications

Lecanindole D is an indolosesquiterpene that was isolated from the fermentation of the terrestrial fungus Verticillium lecanii 6144 . Indole-terpenes such as this compound have unique biological activities . this compound is a potent and selective progesterone receptor agonist .

| Property | Description |

|---|---|

| Chemical Classification | Indolosesquiterpene |

| Source | Terrestrial fungus Verticillium lecanii 6144 |

| Biological Activity | Potent and selective progesterone receptor agonist |

Scientific Research Applications

- Hormone Receptor Binding Agents: Research has shown that indoles with appended rings are important targets for drug discovery . this compound can be used to study the structural features that contribute to selective association with one hormone receptor over another .

- Indole-terpene Synthesis: Indole-terpenes, such as sespendole and this compound, include an inhibitor of lipid droplet synthesis in macrophages, and a potent and selective progesterone receptor agonist .

- Alzheimer's Disease: Lecanemab treatment resulted in a significant reduction in amyloid plaques and a slowing of clinical decline . Data indicates that rapid and pronounced amyloid reduction correlates with clinical benefit and potential disease-modifying effects, as well as the potential to use plasma biomarkers to monitor for treatment effects .

- Antiviral Activity: evaluation of the antiviral activity of indolosesquiterpenoids revealed that xiamycin A is a potent agent against herpes simplex virus–1 (HSV-1) in vitro .

- Agricultural pest control: Lecanicillium is regarded as one of the most important genus because the genus also shows versatile activity against plant pathogenic fungi and nematode in addition to pest insect such as whiteflies and aphids .

Mechanism of Action

The mechanism of action of Lecanindole D involves its interaction with specific molecular targets and pathways. It is known to inhibit mitosis by interfering with microtubule dynamics, which is crucial for cell division. Additionally, it exhibits anti-MRSA activity by targeting bacterial cell wall synthesis .

Comparison with Similar Compounds

Lecanindole D is unique among indole diterpenoids due to its specific structural features and biological activities. Similar compounds include paspalinine, paspaline, and nodulisporic acids, which also belong to the indole diterpenoid family and exhibit similar pharmacological and agricultural profiles . this compound stands out due to its potent mitosis inhibition and anti-MRSA activity .

Q & A

Q. What is the structural and functional basis of Lecanindole D as a selective androgen receptor agonist?

this compound’s unique indole-derived cyclic structure enables selective binding to androgen receptors, as demonstrated via X-ray crystallography and competitive binding assays . Initial pharmacological studies highlight its agonist activity in hormone-sensitive cell lines (e.g., LNCaP prostate cancer models), with IC₅₀ values comparable to natural ligands. Researchers should validate receptor specificity using in vitro luciferase reporter assays paired with siRNA knockdown controls to isolate target effects .

Q. How is this compound synthesized, and what are the critical intermediates in its production?

The synthetic pathway involves Wieland-Mischer ketone (intermediate 2) to generate α,β-unsaturated ketone 4, followed by oxidation and condensation reactions to yield the final product . Key challenges include controlling stereochemistry during cyclization. Methodological guidance:

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Standard protocols include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- X-ray diffraction for crystallographic validation of novel analogs . Supplementary data (e.g., chromatograms, spectral peaks) should be archived in repositories adhering to FAIR principles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line selection, serum concentration). Mitigation strategies:

- Conduct meta-analyses of raw data from public repositories (e.g., ChEMBL, PubChem) to identify confounding variables.

- Use standardized protocols (e.g., OECD Test Guidelines) for in vitro toxicity and efficacy assessments .

- Employ multivariate regression to isolate compound-specific effects from batch-dependent artifacts .

Q. What experimental designs are optimal for investigating this compound’s therapeutic potential in hormone-dependent pathologies?

Proposed workflow:

- Preclinical models : Use CRISPR-edited androgen receptor (AR)-null mice to assess target specificity.

- Dose-response studies : Apply Hill slope analysis to differentiate full/partial agonist behavior.

- Off-target profiling : Screen against cytochrome P450 isoforms and nuclear receptors (e.g., ERα, GR) to evaluate selectivity . Data should be analyzed using ANOVA with post-hoc Tukey tests to account for inter-group variability .

Q. How can synthetic routes to this compound be optimized to improve yield and scalability for structure-activity relationship (SAR) studies?

Recommendations:

- Replace traditional column chromatography with flash chromatography or centrifugal partition chromatography for faster purification.

- Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent ratios).

- Validate scalability via kinetic studies under continuous-flow conditions .

Q. What strategies address the instability of this compound in aqueous media during in vivo pharmacokinetic studies?

Solutions include:

- Formulating with cyclodextrin-based nanocarriers to enhance solubility and half-life.

- Conducting stability-indicating assays (e.g., forced degradation under UV/high pH) to identify degradation pathways.

- Using LC-MS/MS to quantify plasma metabolite profiles in animal models .

Methodological Best Practices

Q. How should researchers document and share experimental protocols for reproducibility?

- Follow the Beilstein Journal of Organic Chemistry guidelines: Provide stepwise procedures for ≤5 compounds in the main text; archive extended datasets (e.g., reaction conditions, spectral data) as supplementary information .

- Use electronic lab notebooks (ELNs) with version control to track protocol modifications .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data?

Q. How can open science practices enhance this compound research?

- Deposit raw spectral data in public repositories (e.g., Zenodo) with CC-BY licenses.

- Publish negative results (e.g., failed synthetic attempts) to inform SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.